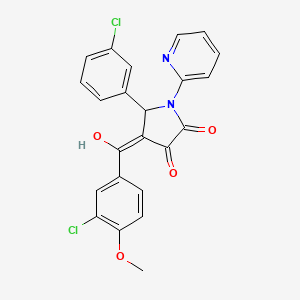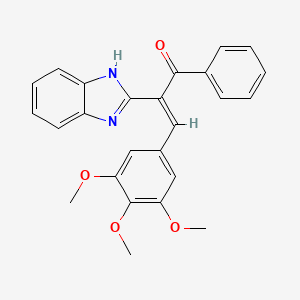
N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been widely studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have inhibitory effects on neurotransmission. The increased activity of the GABAergic system is believed to underlie the anticonvulsant and anxiolytic effects of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is believed to contribute to its anticonvulsant and anxiolytic effects. N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This is believed to contribute to its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are some limitations to its use in lab experiments. N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is known to exhibit some toxicity, particularly at high doses. This can limit its use in certain experiments and may require the use of alternative compounds.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. In addition, there is interest in exploring the anti-inflammatory and antitumor properties of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. Further research is needed to determine its safety and efficacy in these applications. Finally, there is interest in developing new derivatives of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea with improved properties and reduced toxicity.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction between 3-chloro-2-methylphenyl isocyanate and 4-methyl-2-pyridinyl amine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions and the resulting product is purified using column chromatography. The yield of N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea can be improved by optimizing the reaction conditions and using high-quality reagents.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, N-(3-chloro-2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory and antitumor properties.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-6-7-16-13(8-9)18-14(19)17-12-5-3-4-11(15)10(12)2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCGPCATPNVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)

![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)

![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)

![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)

![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)